N-(3-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-22-13-4-2-3-12(9-13)19-16(21)14-10-15(18-11-17-14)20-5-7-23-8-6-20/h2-4,9-11H,5-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYQVRXRHUWVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,3-diketones and amidines.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by a morpholine moiety.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative of the methoxyphenyl group and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Key Observations :
- Methoxy Position: The 3-methoxy substitution in the target compound contrasts with the 4-methoxy group in ’s compound.
- Morpholine vs. Halogens : The morpholine group enhances solubility compared to chlorine in cinnamide derivatives (e.g., ), which could improve bioavailability .
Research Findings and Implications
- TRPV1 Antagonism : While highlights 3-methoxyphenyl groups in TRPV1 antagonists, the target compound’s pyrimidine core and morpholine substituent suggest a divergent mechanism, possibly targeting kinases or topoisomerases .
- Kinase Selectivity : The pyrimidine-4-carboxamide scaffold is prevalent in kinase inhibitors (e.g., ), suggesting the target compound could modulate pathways like EGFR or VEGFR .
Biological Activity
N-(3-Methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways:
- Nitric Oxide Synthase (NOS) Inhibition : The compound inhibits NOS, leading to reduced nitric oxide production, which is crucial in inflammatory processes .
- Cyclooxygenase (COX) Inhibition : It also inhibits COX-2, a key enzyme in the synthesis of prostaglandins, thereby mitigating inflammation and pain .
- NAPE-PLD Inhibition : Recent studies indicate that derivatives of this compound can inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids, which are important for cellular signaling and inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its potency and selectivity:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 | Methoxy group | Increased anti-inflammatory activity |
| 4 | Morpholine | Enhanced binding affinity to target enzymes |
| 6 | Phenyl ring | Improved pharmacokinetic properties |
Research indicates that specific modifications at these positions can yield compounds with improved efficacy against inflammatory diseases and cancer cell lines .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound effectively reduces the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cell lines stimulated with lipopolysaccharides (LPS). For instance:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range for inhibiting iNOS and COX-2 expression, indicating potent anti-inflammatory effects .
Anticancer Activity
The compound has also shown promise in cancer research. It was evaluated against various cancer cell lines, demonstrating selective cytotoxicity:
- Cell Lines Tested : A-549 (lung cancer) and MCF-7 (breast cancer).
- Mechanism : Induction of apoptosis through modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
- Inflammation Models : In a murine model of zymosan-induced peritonitis, administration of this compound significantly reduced leukocyte infiltration and pro-inflammatory cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Cancer Studies : A study evaluating the compound's effect on A-549 cells revealed a dose-dependent decrease in cell viability, correlating with increased apoptosis markers. This suggests that the compound may serve as a lead for developing new anticancer therapies .
Q & A
Q. 1.1. What are the established synthetic routes for N-(3-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling a pyrimidine-carboxylic acid derivative with a substituted aniline. Key steps include:
- Suzuki-Miyaura Coupling : For introducing the morpholino group at position 6, as seen in analogous pyrimidine derivatives .
- Amide Bond Formation : Reacting 6-morpholinopyrimidine-4-carboxylic acid with 3-methoxyaniline using coupling agents like HATU or EDCI in anhydrous DCM or DMF .
- Optimization : Adjusting solvent polarity (e.g., DMF for high-temperature stability), base selection (e.g., triethylamine for mild conditions), and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki reactions) improves yields to >75% .
Q. 1.2. How is the structural integrity of this compound validated post-synthesis?
- X-Ray Crystallography : Resolves bond angles and dihedral angles (e.g., pyrimidine ring planarity; deviations <1.0 Å) .
- NMR Spectroscopy : Confirms substituent positions via characteristic shifts (e.g., ¹H-NMR: δ 3.75 ppm for morpholino-OCH₂; δ 6.8–7.2 ppm for methoxyphenyl protons) .
- HPLC-MS : Verifies purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 369.2) .
Advanced Research Questions
Q. 2.1. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in kinase inhibition studies?
- Fragment-Based Design : Modifying the methoxyphenyl group (e.g., replacing -OCH₃ with -CF₃) to assess steric/electronic effects on target binding .
- Crystallographic Docking : Resolving ligand-protein complexes (e.g., with TRPV1 or kinases) to identify key hydrogen bonds (e.g., morpholino-O with Lys residues) .
- In Vitro Assays : Measuring IC₅₀ shifts against mutated vs. wild-type enzymes to pinpoint critical interactions .
Q. 2.2. How can contradictory biological activity data across studies be resolved?
- Meta-Analysis of Assay Conditions : Variability in ATP concentrations (e.g., 10 μM vs. 1 mM) or cell lines (e.g., HEK293 vs. CHO) may alter IC₅₀ values .
- Solubility Adjustments : Use of co-solvents (e.g., 0.1% DMSO) to mitigate aggregation artifacts in cell-based assays .
- Orthogonal Validation : Cross-checking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity .
Q. 2.3. What advanced techniques are used to study its metabolic stability and pharmacokinetics?
- Microsomal Incubations : Liver microsomes (human/rat) with NADPH cofactor quantify oxidative metabolites (e.g., morpholine ring opening) via LC-HRMS .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (e.g., >90% binding reduces bioavailability) .
- In Vivo PET Imaging : Carbon-11 labeling (e.g., [¹¹C]CH₃O- group) for real-time tissue distribution analysis in rodent models .
Methodological Challenges and Solutions
Q. 3.1. How are polymorphic forms of this compound characterized, and how do they impact bioactivity?
- PXRD and DSC : Differentiate polymorphs via distinct diffraction peaks (e.g., 2θ = 12.5° vs. 14.2°) and melting endotherms .
- Bioactivity Correlation : Polymorph A (planar pyrimidine) may show 5-fold higher solubility and kinase inhibition than Polymorph B (twisted conformation) .
Q. 3.2. What computational methods predict off-target interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
